molecular formula C29H25FN6O3S B2909646 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 902594-66-5

2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2909646
CAS No.: 902594-66-5
M. Wt: 556.62
InChI Key: IARZCYOVUOGVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core and multiple substituents. The core structure comprises a [1,2,4]triazolo[1,5-c]quinazoline scaffold with 8,9-dimethoxy groups, a sulfanyl (-S-) linkage at position 5, and a 2-methyl-1H-1,3-benzodiazol-1-yl ethyl chain at position 2. The 4-fluorophenyl ethanone moiety at position 1 introduces a ketonic group with fluorinated aromatic substitution.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN6O3S/c1-17-31-21-6-4-5-7-23(21)35(17)13-12-27-33-28-20-14-25(38-2)26(39-3)15-22(20)32-29(36(28)34-27)40-16-24(37)18-8-10-19(30)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARZCYOVUOGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC(=O)C6=CC=C(C=C6)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares its triazoloquinazoline core with derivatives reported in and . For example:

  • 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline () replaces the benzodiazolyl ethyl group with a methyl group and features a 3-methoxybenzyl sulfanyl substituent.
  • 2-({2-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl]-8,9-Dimethoxy-[1,2,4]Triazolo[1,5-c]Quinazolin-5-yl}Sulfanyl)-1-(4-Phenylpiperazin-1-yl)Ethan-1-One () substitutes the benzodiazolyl group with a pyrazolyl moiety and includes a phenylpiperazine ethanone tail.

Key structural distinctions include:

Benzodiazolyl vs. Pyrazolyl/Phenyl Groups : The target compound’s 2-methyl-1H-1,3-benzodiazolyl ethyl chain may enhance π-π stacking interactions compared to pyrazolyl or simple alkyl chains .

4-Fluorophenyl Ethanone: This moiety, also seen in , is associated with improved metabolic stability and target selectivity compared to non-fluorinated analogs .

Research Findings and Implications

  • Synthetic Advantages : Catalysts like NGPU () could streamline the synthesis of the target compound, reducing reliance on harsh conditions (e.g., sodium ethoxide in ).
  • Structure-Activity Relationships (SAR) : The 4-fluorophenyl group () and benzodiazolyl ethyl chain () are critical for modulating bioavailability and target engagement.
  • Limitations : Lack of direct experimental data on the target compound necessitates extrapolation from analogs. For instance, solubility issues may arise due to the hydrophobic benzodiazolyl and dimethoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.